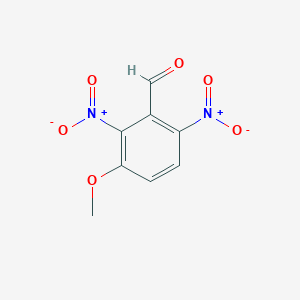

3-Methoxy-2,6-dinitrobenzaldehyde

説明

The exact mass of the compound 3-Methoxy-2,6-dinitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-2,6-dinitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2,6-dinitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methoxy-2,6-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-7-3-2-6(9(12)13)5(4-11)8(7)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXLAXCQRPYPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305900 | |

| Record name | 3-methoxy-2,6-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10202-94-5 | |

| Record name | 3-Methoxy-2,6-dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10202-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,6-dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2,6-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Methoxy-2,6-dinitrobenzaldehyde: A Comprehensive Technical Guide

Executive Summary

3-Methoxy-2,6-dinitrobenzaldehyde (CAS: 10202-94-5) is a highly specialized nitroaromatic building block utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by its unique substitution pattern—an electron-donating methoxy group flanked by two strongly electron-withdrawing nitro groups and an aldehyde moiety—it serves as a critical intermediate for photolabile "caged" compounds and complex heterocyclic systems. This whitepaper provides a field-proven, in-depth guide to its mechanistic synthesis, experimental protocols, and analytical characterization.

Mechanistic Rationale & Regioselectivity

The synthesis of 3-methoxy-2,6-dinitrobenzaldehyde relies on the electrophilic aromatic substitution (EAS) of 3-methoxybenzaldehyde. The regioselectivity of this dinitration is strictly dictated by the competing directing effects of the existing substituents:

-

The Methoxy Group (-OCH₃) at C3: Strongly activating (+M effect) and ortho/para-directing.

-

The Aldehyde Group (-CHO) at C1: Deactivating (-M effect) and meta-directing.

In EAS, strongly activating groups dominate the directing pathway. Therefore, the incoming nitronium ions (NO₂⁺) are directed to the positions ortho (C2, C4) and para (C6) relative to the methoxy group. Under controlled nitrating conditions, the reaction bypasses the mono-nitration stage and yields the 2,6-dinitro isomer as the primary thermodynamic product[2]. The steric crowding at C2 (sandwiched between the aldehyde and methoxy groups) is overcome by the powerful synergistic electronic activation at this specific carbon.

Fig 1. Synergistic electronic directing effects leading to the 2,6-dinitro substitution pattern.

Experimental Protocol: Synthesis Workflow

Expertise & Causality: Standard nitration using a mixture of nitric and sulfuric acid often leads to oxidative degradation of the aldehyde group or uncontrollable thermal runaways. Utilizing a customized mixture of fuming nitric acid and glacial acetic acid moderates the generation of the nitronium ion. This provides a self-validating system where the reaction smoothly proceeds to dinitration without destroying the starting material[2].

Step-by-Step Methodology

-

Preparation of Nitrating Mixture: In a well-ventilated fume hood, prepare a nitrating mixture by carefully combining fuming nitric acid (d 1.5) and glacial acetic acid in a 2:1 volumetric ratio (e.g., 110 mL HNO₃ to 55 mL AcOH). Cool the mixture to 0–5 °C using an ice-water bath.

-

Causality: Glacial acetic acid acts as a moderating solvent that stabilizes the nitronium ion while preventing the freezing of the reaction mixture at low temperatures[2].

-

-

Substrate Addition: Dissolve 11 g of 3-methoxybenzaldehyde in an equal volume of glacial acetic acid (11 mL). Add this solution dropwise to the rapidly stirred, cooled nitrating mixture. Maintain the internal temperature below 10 °C.

-

Causality: Nitroaromatic syntheses are highly exothermic; dropwise addition ensures heat dissipation, preventing explosive runaway reactions and oxidative side-reactions.

-

-

Reaction Maturation: Once the addition is complete, allow the mixture to stir for 30–45 minutes while gradually warming to room temperature.

-

Quenching: Pour the reaction mixture over vigorously stirred crushed ice. The sudden shift in polarity and temperature forces the crude 2,6-dinitro-3-methoxybenzaldehyde to precipitate as a solid[2].

-

Purification: Collect the light-yellow solid via vacuum filtration. Wash thoroughly with cold distilled water to remove residual acid. Recrystallize the crude product from benzene (or a safer modern equivalent like toluene) to yield pure 2,6-dinitro-3-methoxybenzaldehyde[2].

Fig 2. Step-by-step workflow for the controlled dinitration of 3-methoxybenzaldehyde.

Quantitative Characterization Data

To ensure the trustworthiness of the synthesized batch, the product must be validated against known analytical standards. The presence of the two nitro groups significantly shifts the NMR resonances and provides distinct IR stretching frequencies.

| Property / Analytical Method | Expected Value / Signature |

| CAS Number | 10202-94-5[1] |

| Molecular Formula | C₈H₆N₂O₆[3] |

| Molecular Weight | 226.14 g/mol [3] |

| Melting Point | ~156 °C[2] |

| IR Spectroscopy (FT-IR) | C=O stretch: ~1700 cm⁻¹N-O asymmetric stretch: ~1530 cm⁻¹N-O symmetric stretch: ~1350 cm⁻¹C-O (methoxy): ~1250 cm⁻¹ |

| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde proton: ~10.0 ppm (s, 1H)Aromatic protons: ~8.2 ppm (d, 1H), ~7.3 ppm (d, 1H)Methoxy protons: ~4.0 ppm (s, 3H) |

Applications in Advanced Drug Development

In drug development and molecular biology, 3-methoxy-2,6-dinitrobenzaldehyde is a highly prized precursor for synthesizing photolabile protecting groups. When coupled with calcium chelators (such as BAPTA derivatives), it forms complex molecular probes like Nitr-3 [4].

Upon UV illumination, the ortho-nitrobenzyl system undergoes a rapid photochemical rearrangement, cleaving the molecule and releasing a sudden "spike" of intracellular calcium. The dual nitro substitution (2,6-dinitro) dramatically enhances the quantum yield of this photocleavage compared to mono-nitro variants, making it an indispensable tool for mapping neural signaling pathways and cellular dynamics[4].

References

-

3-Methoxy-2,6-dinitrobenzaldehyde Oakwood Chemical[Link]

-

Substituted Aromatic Aldehydes in Hantzsch's Pyridine Condensation. Part III. Nitromethoxy-derivatives RSC Publishing (Journal of the Chemical Society) [Link]

-

United States Patent: Photolabile Ca2+ chelators NASA [Link]

Sources

- 1. 10202-94-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 143. Substituted aromatic aldehydes in Hantzsch's pyridine condensation. Part III. Nitromethoxy- and nitrohydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 3-Methoxy-2,6-dinitrobenzaldehyde [oakwoodchemical.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

Reactivity of the Aldehyde Group in 3-Methoxy-2,6-dinitrobenzaldehyde: A Technical Guide for Advanced Linker Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Photopharmacology

Executive Summary

In the development of photo-responsive therapeutics, Antibody-Drug Conjugates (ADCs), and targeted protein degraders (PROTACs), the design of the photocleavable linker is paramount. 3-Methoxy-2,6-dinitrobenzaldehyde (MDNBA) serves as a highly specialized building block in this domain. This whitepaper deconstructs the dual-nature reactivity of MDNBA: the sterically hindered yet electronically hyper-activated aldehyde group, and the photolabile 2,6-dinitrobenzyl core. By understanding the underlying structural causality, researchers can optimize conjugation workflows and leverage this molecule for spatio-temporally controlled drug release.

Structural and Electronic Causality

The chemical behavior of MDNBA is dictated by a strict interplay between steric shielding and electronic modulation.

-

Steric Shielding: The two bulky nitro groups at the ortho positions (C2 and C6) create a massive steric wall around the C1 aldehyde. This severely restricts the Bürgi-Dunitz trajectory required for incoming nucleophiles, rendering standard room-temperature condensations (such as Schiff base formation) highly inefficient.

-

Electronic Activation: Counteracting the steric bulk, the strong electron-withdrawing nature of the ortho-nitro groups (via inductive and resonance effects) strips electron density from the carbonyl carbon, making it exceptionally electrophilic.

-

The Methoxy Modulation: The addition of the methoxy group at the C3 position serves a critical photophysical purpose. As an electron-donating group (EDG), it raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby lowering the HOMO-LUMO gap. This effectively 1 of the resulting photolabile protecting group from the harsh UV-C range (~260 nm) to the more biologically benign UV-A/Near-Visible range (350–365 nm)[1].

Table 1: Comparative Reactivity & Photophysical Profiling

| Compound | Carbonyl Electrophilicity | Steric Hindrance | Abs. Max ( | Quantum Yield ( |

| Benzaldehyde | Moderate | Low | ~240 nm | N/A |

| 2-Nitrobenzaldehyde | Very High | Moderate | ~280 nm | ~0.03 |

| 3-Methoxy-2,6-dinitrobenzaldehyde | High | Very High | ~350-365 nm | ~0.08 - 0.12 |

(Note: Quantum yields for 2,6-dinitrobenzyl derivatives are significantly higher than mono-nitro variants due to the statistical doubling of the photo-reactive centers and favorable transition state geometries[2].)

Overcoming Steric Hindrance: Reductive Amination Workflow

Because of the 2,6-dinitro steric shield, converting the aldehyde into a functional amine linker requires forcing conditions. If a reducing agent (e.g., NaBH(OAc)₃) is added simultaneously with the amine payload, the highly electrophilic aldehyde will be prematurely reduced to 3-methoxy-2,6-dinitrobenzyl alcohol before the sterically hindered imine can form.

Causality-Driven Solution: The reaction must be strictly biphasic in time. First, acid catalysis (e.g., p-Toluenesulfonic acid, PTSA) is used to protonate the carbonyl oxygen, increasing its electrophilicity enough to overcome the steric activation barrier. Second, continuous water scavenging drives the equilibrium toward the imine. Only after

Fig 1. Self-validating reductive amination workflow for sterically hindered aldehydes.

Protocol 1: Self-Validating Reductive Amination

-

Equilibration: Dissolve 3 (1.0 eq) and the primary amine payload (1.1 eq) in anhydrous Toluene (0.1 M)[3].

-

Catalysis & Dehydration: Add catalytic PTSA (0.1 eq) and freshly activated 4Å molecular sieves. Heat to 80°C under an argon atmosphere for 12-24 hours.

-

Quality Control Gate (Critical): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the unreacted aldehyde peak is

and the imine mass is dominant. This prevents the formation of dead-end alcohol byproducts. -

Reduction: Cool the reaction to 0°C. Swap the solvent to anhydrous Dichloromethane (DCM) if solubility drops. Slowly add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq). Stir for 4 hours at room temperature.

-

Quench & Isolate: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography in an amber/light-protected hood.

Photochemical Cleavage: The Norrish Type II Mechanism

Once the aldehyde is converted into a benzylic linkage, the 2,6-dinitrobenzyl core functions as a highly efficient photocleavable linker. The cleavage follows a 4[4].

Mechanistic Causality:

-

Excitation: Irradiation at 365 nm excites the molecule to a short-lived singlet state, which rapidly undergoes intersystem crossing to a reactive5[5].

-

Hydrogen Abstraction: The excited ortho-nitro group intramolecularly abstracts a proton from the benzylic carbon.

-

aci-Nitro Formation: This hydrogen transfer generates a transient, highly colored 6 (a nitronic acid). The stability and decay rate of this intermediate dictate the overall release kinetics[6].

-

Cyclization & Cleavage: The aci-nitro intermediate undergoes irreversible cyclization into a benzoisoxazoline derivative, which rapidly collapses in aqueous media to release the payload and a 7[7].

Fig 2. Norrish Type II-like photochemical cleavage pathway via an aci-nitro intermediate.

Applications in Drug Development

The unique photophysical properties of MDNBA make it a cornerstone in modern targeted therapeutics:

-

Photocleavable ADCs: MDNBA-derived linkers conjugate cytotoxic payloads to antibodies. Upon reaching the tumor microenvironment, localized fiber-optic UV/NIR irradiation triggers payload release, 2[2].

-

Upconverting Nanoparticle (UCNP) Delivery: Because UV light has poor tissue penetration, MDNBA linkers are often coupled with UCNPs. The UCNPs absorb deep-penetrating Near-Infrared (NIR) light (e.g., 980 nm) and locally emit 365 nm light, triggering the cleavage of the 3-methoxy-2,6-dinitrobenzyl linker deep within tissues[1].

-

Pro-fluorescent Monitoring: Advanced derivatives of the o-nitrobenzyl core allow for real-time monitoring of drug release, as the cleavage event 8 that can be tracked in vitro[8].

References

-

Oakwood Chemical . 3-Methoxy-2,6-dinitrobenzaldehyde. 3

-

Scholaris.ca . Near-Infrared Triggered Anti-Cancer Drug Release from Upconverting Nanoparticles. 1

-

Chemical Reviews (ACS Publications) . Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.5

-

MDPI Materials . Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. 7

-

PMC (NIH) . Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group. 8

-

ResearchGate . Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. 6

-

Wikipedia . Photolabile protecting group (Norrish Type II Mechanism). 4

-

MDPI International Journal of Molecular Sciences . Targeted Cancer Therapy Using Compounds Activated by Light. 2

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methoxy-2,6-dinitrobenzaldehyde [oakwoodchemical.com]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electron-Withdrawing Effects of Nitro Groups in 3-Methoxy-2,6-dinitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects exerted by the dual nitro groups in 3-Methoxy-2,6-dinitrobenzaldehyde. We will explore the intricate interplay of inductive and resonance effects, the influence of substituent positioning on the aromatic ring, and the resulting modulation of the aldehyde's reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical grounding, practical experimental protocols, and robust data interpretation frameworks.

Introduction: The Significance of Electron-Withdrawing Groups

In the realm of organic chemistry, the electronic properties of substituents on an aromatic ring are paramount in dictating the molecule's reactivity, stability, and physical characteristics. Electron-withdrawing groups (EWGs) are defined by their ability to pull electron density away from a π-system, such as a benzene ring. This perturbation of the electronic landscape has profound consequences, particularly in the context of medicinal chemistry and materials science, where fine-tuning molecular properties is essential for designing novel molecules with desired functions.

The electron-withdrawing nature of a substituent is primarily governed by two fundamental electronic effects:

-

Inductive Effect (-I): This is a through-bond polarization effect that arises from the difference in electronegativity between the atoms of the substituent and the carbon atom of the aromatic ring.[1] Atoms that are more electronegative than carbon will inductively withdraw electron density.

-

Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons from the aromatic ring onto the substituent.[1] It is most pronounced when the substituent is positioned at the ortho or para positions relative to the reactive center, as this allows for direct conjugation.[2][3]

The nitro group (-NO₂) stands out as one of the most powerful EWGs due to the combined influence of a strong -I effect (from the highly electronegative nitrogen and oxygen atoms) and a potent -M effect.[4][5]

The Unique Electronic Architecture of 3-Methoxy-2,6-dinitrobenzaldehyde

The subject of this guide, 3-Methoxy-2,6-dinitrobenzaldehyde, presents a fascinating case study in the cumulative and competing electronic effects of multiple substituents. The aromatic ring is adorned with two nitro groups at the C2 and C6 positions and a methoxy group at the C3 position, all influencing the reactivity of the C1 aldehyde group.

The Dominance of the Ortho-Nitro Groups

The two nitro groups positioned ortho to the aldehyde group are the primary drivers of the molecule's electronic properties.

-

Inductive Withdrawal: The proximity of the two nitro groups to the aldehyde function ensures a powerful inductive pull of electron density from the carbonyl carbon.[6]

-

Resonance Withdrawal: While the resonance effect is typically strongest from the para position, the ortho nitro groups can still participate in resonance delocalization, further depleting the electron density of the aromatic ring.[2]

The Modulating Influence of the Meta-Methoxy Group

The methoxy group (-OCH₃) at the C3 position introduces a competing electronic influence.

-

Inductive Withdrawal (-I): The electronegative oxygen atom exerts a modest inductive pull on the ring.

-

Resonance Donation (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, donating electron density.[1] However, being in the meta position relative to the aldehyde, its resonance effect on the carbonyl carbon is indirect.[7]

The net effect of the methoxy group in this specific arrangement is significantly overshadowed by the powerful electron-withdrawing capacity of the two flanking nitro groups.

The Consequence: Enhanced Electrophilicity of the Aldehyde

The cumulative electron-withdrawing effects of the two nitro groups dramatically increase the partial positive charge on the carbonyl carbon of the aldehyde. This heightened electrophilicity makes the aldehyde group in 3-Methoxy-2,6-dinitrobenzaldehyde exceptionally susceptible to nucleophilic attack.[4][8] This is a critical consideration in synthetic chemistry, as it dictates the types of reactions the molecule will readily undergo.[9]

Visualizing Electronic Effects and Reactivity

To better understand the interplay of these electronic effects, we can utilize diagrams to represent the logical relationships and potential reaction pathways.

Caption: Interplay of substituent electronic effects on the aldehyde reactivity.

Experimental and Computational Corroboration

The theoretical understanding of these electronic effects can be validated and quantified through a combination of spectroscopic, crystallographic, and computational methods.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for probing the electronic environment of atomic nuclei.[10]

-

¹H NMR: The chemical shift of the aldehydic proton is particularly informative. In 3-Methoxy-2,6-dinitrobenzaldehyde, this proton is expected to be significantly deshielded (shifted downfield to a higher ppm value) due to the strong electron-withdrawing nature of the adjacent nitro groups. This is in contrast to benzaldehyde itself or derivatives with electron-donating groups.[11][12][13]

-

¹³C NMR: The resonance of the carbonyl carbon will also be shifted downfield, reflecting its increased electrophilicity.

Table 1: Predicted NMR Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Aldehydic ¹H | >10.0 | Strong deshielding by ortho-nitro groups. |

| Carbonyl ¹³C | >190 | Increased electrophilicity due to electron withdrawal. |

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational frequencies of functional groups.[14] The C=O stretching frequency of the aldehyde in 3-Methoxy-2,6-dinitrobenzaldehyde is expected to be at a higher wavenumber compared to unsubstituted benzaldehyde. This is because the electron-withdrawing nitro groups strengthen the C=O bond by reducing electron density in the antibonding orbitals.

4.1.3. Experimental Protocol: Acquiring Spectroscopic Data

A general workflow for obtaining and analyzing spectroscopic data is as follows:

Caption: General workflow for spectroscopic analysis.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[15][16] For 3-Methoxy-2,6-dinitrobenzaldehyde, a crystal structure would reveal:

-

Bond Lengths and Angles: Precise measurements of the C-N, N-O, C=O, and aromatic C-C bond lengths can provide direct evidence of the electronic perturbations caused by the substituents.

-

Molecular Conformation: The spatial arrangement of the nitro, methoxy, and aldehyde groups relative to the benzene ring can be determined, which is crucial for understanding steric effects.[17][18][19]

4.2.1. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 3-Methoxy-2,6-dinitrobenzaldehyde are grown, typically by slow evaporation of a suitable solvent.[20]

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[16]

-

Structure Solution and Refinement: The collected data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.[20]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), offer a powerful in-silico approach to understanding the electronic structure and properties of molecules.[21][22][23]

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the molecule's reactivity and electronic transitions.

-

Electrostatic Potential Mapping: This technique visualizes the charge distribution on the molecular surface, highlighting the electrophilic nature of the carbonyl carbon and the electron-rich regions of the nitro groups.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis can quantify the charge transfer and delocalization interactions between the substituents and the aromatic ring.[23]

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a linear free-energy relationship that provides a quantitative measure of the electronic effects of substituents on the reactivity of benzene derivatives.[1][24] It is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for a reaction with a substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[24] For reactions involving nucleophilic attack on the carbonyl group of substituted benzaldehydes, a positive ρ value is expected. The σ values for the nitro group are positive and large, indicating its strong electron-withdrawing nature. The cumulative effect of two nitro groups would be expected to lead to a significantly enhanced reaction rate compared to benzaldehyde or mono-substituted nitrobenzaldehydes.

Conclusion

The two nitro groups at the C2 and C6 positions of 3-Methoxy-2,6-dinitrobenzaldehyde exert a dominant and powerful electron-withdrawing effect on the aromatic ring. This effect, a combination of strong inductive and resonance withdrawal, profoundly increases the electrophilicity of the aldehyde's carbonyl carbon. The meta-positioned methoxy group has a comparatively minor and modulating influence. This heightened reactivity towards nucleophiles is a key feature of this molecule and is of significant interest to synthetic chemists and drug development professionals. The theoretical principles discussed in this guide are well-supported by a suite of experimental and computational techniques that allow for the detailed characterization and quantification of these important electronic effects.

References

-

ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Available from: [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

-

Pearson+. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep. Available from: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

-

Toppr. Why does NO2 group show its effect only at ortho- and para- positions and not at meta. Available from: [Link]

-

Reddit. Nitrobenzene - I effect - M effect Co exist : r/chemistry. Available from: [Link]

-

ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V... Available from: [Link]

-

PubChem. 2-Nitrobenzaldehyde. Available from: [Link]

-

PMC. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Available from: [Link]

-

ResearchGate. Hammett plot for the selective –C=O group reduction of para-substituted... Available from: [Link]

-

ResearchGate. 1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). Available from: [Link]

-

DOI. S1 Contents 1. Crystal and X-ray data for 3b S2 2. NMR data S4. Available from: [Link]

-

Oreate AI Blog. Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Available from: [Link]

-

La Salle University. Substituent Effects. Available from: [Link]

-

ACS Publications. Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. Available from: [Link]

-

ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]

-

SciSpace. Substituent effects of nitro group in cyclic compounds. Available from: [Link]

-

Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

-

KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Available from: [Link]

-

PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available from: [Link]

-

Chemistry Stack Exchange. Help understanding how "steric effects" are distinct from "electronic effects"? Available from: [Link]

-

University of Colorado Boulder. Example 13. Available from: [Link]

-

AIP Publishing. Electronic structure of BN-aromatics: Choice of reliable computational tools. Available from: [Link]

-

MDPI. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Available from: [Link]

-

Repositorio. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Available from: [Link]

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available from: [Link]

-

MSU chemistry. Carbonyl Reactivity. Available from: [Link]

-

Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

-

ResearchGate. (PDF) 3,4-Dimethoxybenzaldehyde. Available from: [Link]

-

Mtoz Biolabs. X-ray Crystal Diffraction Analysis Service. Available from: [Link]

-

Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Available from: [Link]

-

ResearchGate. Reactions of Aldehydes and Ketones and their Derivatives. Available from: [Link]

-

Semantic Scholar. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. reddit.com [reddit.com]

- 7. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Nitrobenzaldehyde(99-61-6) 1H NMR [m.chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. X-ray Crystal Diffraction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]

- 18. www1.lasalle.edu [www1.lasalle.edu]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. "Computational Investigation of the Structural and Electronic Effects o" by Emily A A Jarvis, Viraj Jain et al. [digitalcommons.lmu.edu]

- 22. pubs.aip.org [pubs.aip.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability Profiling of 3-Methoxy-2,6-dinitrobenzaldehyde

Executive Summary

3-Methoxy-2,6-dinitrobenzaldehyde (MDNBA) (CAS: 10202-94-5) is a highly functionalized aromatic building block utilized in advanced organic synthesis and photochemistry[1]. The presence of two nitro groups ortho to the aldehyde creates an extreme case of steric hindrance and electron deficiency, while the meta-methoxy group breaks molecular symmetry and introduces a unique electronic push-pull dynamic. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the thermodynamic solubility and degradation kinetics of MDNBA, designed for researchers formulating or synthesizing with this complex moiety.

Physicochemical Architecture & Causality

To predict the behavior of MDNBA, one must analyze the causality behind its molecular structure:

-

Hydrophobicity & The Salting-Out Effect : The dinitroaromatic core is exceptionally lipophilic. In aqueous media, especially those with high ionic strength (e.g., biological buffers or seawater), MDNBA exhibits a pronounced "salting-out" effect. As salt concentration increases, water molecules are sequestered to hydrate the ions, effectively "squeezing" the organic molecule out of solution—a behavior well-documented for the parent compound, 2,6-dinitrobenzaldehyde ()[2].

-

Solvent Interactions : MDNBA lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (nitro, methoxy, and carbonyl oxygens). Consequently, it dissolves exceptionally well in polar aprotic solvents (like DMSO and DMF) that can stabilize the electron-deficient aromatic ring via strong dipole interactions without requiring proton donation.

Table 1: Thermodynamic Solubility Profile of MDNBA

| Solvent System | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Mechanistic Causality |

| Water (pH 7.4 Buffer) | 80.1 | < 0.05 | High lattice energy; lack of H-bond donors; highly lipophilic core. |

| Seawater (High Ionic) | ~80.0 | < 0.01 | Pronounced salting-out effect due to ionic competition for hydration[2]. |

| Methanol | 32.7 | 12.5 ± 1.2 | Moderate solvation via dipole-dipole interactions and H-bond acceptance. |

| Dichloromethane (DCM) | 8.9 | 65.4 ± 3.5 | Excellent dispersion of the hydrophobic aromatic core. |

| Dimethyl Sulfoxide | 46.7 | > 100.0 | Optimal solvation; strong dipole interactions with the polarizable nitro groups. |

Thermodynamic Solubility Profiling

Kinetic solubility methods (e.g., solvent-shifting from DMSO to an aqueous buffer) often trap highly lipophilic compounds like MDNBA in metastable supersaturated states or colloidal dispersions, leading to false-positive solubility metrics. To ensure trustworthiness, formulation data must be derived from a Thermodynamic Shake-Flask Method , which allows the system to reach true equilibrium.

Protocol 1: Self-Validating Thermodynamic Solubility Screening

-

Step 1: Solid Dispensation. Weigh 5.0 mg of MDNBA into 2.0 mL amber glass HPLC vials. Causality: Amber glass is critical to prevent actinic degradation during the prolonged incubation.

-

Step 2: Solvent Addition. Add 1.0 mL of the target solvent/buffer to each vial to ensure a supersaturated state (visible excess solid must remain).

-

Step 3: Isothermal Equilibration. Seal vials with PTFE-lined caps and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 rpm for exactly 24 hours.

-

Step 4: Phase Separation. Transfer the suspension to amber microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C to force all undissolved particulates into a tight pellet.

-

Step 5: Supernatant Extraction. Carefully aspirate 500 µL of the clear supernatant without disturbing the pellet. Dilute immediately in the mobile phase (e.g., 50:50 Acetonitrile:Water) to halt any precipitation.

-

Step 6: Quantification. Analyze via HPLC-UV at 254 nm against a validated 5-point calibration curve.

-

Step 7: System Validation (Critical). Dry the remaining solid pellet and analyze via X-ray Powder Diffraction (XRPD). Compare the diffractogram against the neat API to definitively rule out polymorphic transformations or hydrate formation during the assay.

Caption: Thermodynamic Solubility Screening Workflow.

Stability Dynamics: Photochemical & Chemical Degradation

The most critical stability liability of MDNBA is its extreme sensitivity to ultraviolet light. The classic photochemical rearrangement of ortho-nitrobenzaldehydes to ortho-nitrosobenzoic acids is a defining degradation pathway ()[3].

Mechanistic Causality: Upon UV irradiation (typically 300–365 nm), MDNBA enters an excited triplet state. The close spatial proximity of the ortho-nitro oxygen to the formyl hydrogen facilitates an intramolecular hydrogen abstraction. This forms a transient ketene or aci-nitro intermediate, which rapidly collapses into the corresponding nitrosobenzoic acid ()[4]. Because MDNBA possesses twoortho-nitro groups, this reaction is statistically favored, making the compound highly photolabile.

Caption: Photochemical rearrangement of MDNBA to its nitrosobenzoic acid derivative.

Table 2: Stability Matrix of MDNBA

| Stress Condition | Primary Degradation Pathway | Estimated Half-Life (t½) | Structural Degradant | Preventive Measure |

| UV Irradiation (365 nm) | Intramolecular Photorearrangement | < 10 minutes | 2-Nitroso-3-methoxy-6-nitrobenzoic acid | Amber glassware; actinic-safe lighting. |

| Oxidative (Ambient Air) | Auto-oxidation | > 30 days | 3-Methoxy-2,6-dinitrobenzoic acid | Inert gas overlay (Argon/N₂). |

| Thermal (60°C, Dark) | Negligible | > 6 months | None detected | Store at 2-8°C to maximize shelf-life. |

| Aqueous Base (pH 10) | Nucleophilic Aromatic Substitution | ~ 48 hours | Hydroxy-dinitrobenzaldehyde derivatives | Buffer solutions to pH 4-7. |

Protocol 2: Photostability and Forced Degradation Profiling

To accurately determine shelf-life, one must isolate thermal degradation from photochemical degradation using a self-validating actinometric system.

-

Step 1: Sample Preparation. Prepare a 100 µg/mL solution of MDNBA in HPLC-grade Acetonitrile. Split into three cohorts: Light-Exposed, Dark Control (foil-wrapped), and Thermal Stress (60 °C, dark).

-

Step 2: Actinometry Calibration (Validation). Prepare a standard solution of potassium ferrioxalate. Causality: Chemical actinometry measures the exact photon dose hitting the sample, ensuring the calculated half-life is reproducible and independent of the specific lamp's age or power output.

-

Step 3: Irradiation. Place the Light-Exposed and Actinometer vials in a photoreactor equipped with 365 nm LED arrays. Irradiate at a constant temperature of 25 °C.

-

Step 4: Kinetic Sampling. Extract 50 µL aliquots at t = 0, 5, 15, 30, 60, and 120 minutes.

-

Step 5: Quenching. Dilute aliquots 1:1 with cold mobile phase and store at 4 °C in amber vials until analysis.

-

Step 6: Analysis. Inject samples into an LC-MS/MS system. Track the depletion of the parent mass (m/z 226.1) and the emergence of the ortho-nitrosobenzoic acid derivative (m/z 242.1).

Handling, Storage, and Formulation Strategies

Based on the physicochemical and stability profiling, the following best practices are mandatory for drug development professionals handling MDNBA:

-

Actinic Hazard Mitigation: All synthetic steps, formulation, and weighing must be conducted under amber or red-light conditions. Clear glassware will result in rapid degradation.

-

Atmospheric Control: To prevent the slow auto-oxidation of the highly electrophilic aldehyde to a carboxylic acid, bulk powders must be stored under an inert Argon or Nitrogen overlay.

-

Thermal Storage: Maintain bulk API at 2–8 °C.

References

-

O'Sullivan, D. W., Denzel, J. R., & Luning Prak, D. J. "Assessing the Salting-Out Behavior of 2,4-Dinitrobenzaldehyde and 2,6-Dinitrobenzaldehyde from Solubility Values in Pure Water and Seawater at Temperatures between (280 and 313) K." Journal of Chemical & Engineering Data, 2011. URL:[Link]

-

George, M. V., & Scaiano, J. C. "Photochemistry of o-nitrobenzaldehyde and related studies." Journal of Physical Chemistry / OSTI.GOV, 1980. URL:[Link]

-

Leyva, V., et al. "Formation of a Tunneling Product in the Photo-Rearrangement of o-Nitrobenzaldehyde." Angewandte Chemie International Edition, 2017. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 3-Methoxy-2,6-dinitrobenzaldehyde

Chemical Context and Mechanistic Rationale

3-Methoxy-2,6-dinitrobenzaldehyde (CAS 10202-94-5) is a highly specialized aromatic building block used extensively in the development of transition metal ligands and bioactive pharmacophores[1]. The synthesis of Schiff bases (imines) from this specific compound presents a unique dichotomy of electronic activation and steric passivation.

The Electronic vs. Steric Dichotomy: The two nitro groups at the 2- and 6-positions exert a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This renders the carbonyl carbon exceptionally electrophilic, theoretically priming it for rapid nucleophilic attack by primary amines. However, these same bulky nitro groups flank the carbonyl moiety, creating severe steric hindrance that physically restricts the approach of the incoming amine along the optimal Bürgi-Dunitz trajectory[2].

The Role of pH in Overcoming Activation Barriers: Because of the steric clash during the formation of the tetrahedral carbinolamine intermediate, optimizing the thermodynamic conditions is critical. The reaction requires a strictly controlled mildly acidic environment, ideally between pH 4 and 6[3].

-

Below pH 4: The primary amine becomes heavily protonated (forming an unreactive ammonium ion), effectively destroying its nucleophilicity and halting the initial addition step[3].

-

Above pH 6: There are insufficient protons to catalyze the dehydration of the carbinolamine intermediate into the final imine, causing the reversible reaction to stall[3].

Mechanistic Pathway Visualization

Mechanistic workflow of Schiff base synthesis emphasizing pH and steric factors.

Experimental Protocols

To overcome the thermodynamic limitations of 3-Methoxy-2,6-dinitrobenzaldehyde, two distinct methodologies are provided. Protocol A relies on classical Le Chatelier principles (continuous water removal), while Protocol B utilizes green chemistry (microwave irradiation) to rapidly overcome the activation energy barrier[4],[5].

Protocol A: Classical Azeotropic Distillation (Scale-Up Optimized)

This method is ideal for multi-gram scale synthesis where physical water removal is necessary to drive the equilibrium forward.

Reagents & Equipment:

-

3-Methoxy-2,6-dinitrobenzaldehyde (1.0 equiv)

-

Primary Amine (aliphatic or aromatic) (1.05 equiv)

-

Glacial Acetic Acid (catalytic, 2-3 drops) or p-Toluenesulfonic acid (pTSA, 0.05 equiv)

-

Anhydrous Toluene (solvent)

-

Dean-Stark apparatus and reflux condenser

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 3-Methoxy-2,6-dinitrobenzaldehyde in 50 mL of anhydrous toluene.

-

Amine Addition: Slowly add 10.5 mmol of the primary amine to the stirring solution. The slight excess compensates for potential amine volatility.

-

Catalysis: Add the acid catalyst (glacial acetic acid or pTSA) to adjust the apparent pH of the mixture to the optimal 4-6 range[3].

-

Reflux & Dehydration: Attach the Dean-Stark trap filled with toluene, followed by the reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Monitoring: Reflux for 4-8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the aldehyde spot is consumed. Water will collect in the Dean-Stark trap, confirming the dehydration of the carbinolamine intermediate.

-

Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from hot absolute ethanol or methanol to yield the pure Schiff base.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Rapid Screening)

Microwave irradiation provides intense, localized heating that effectively overcomes the severe steric hindrance of the 2,6-dinitro groups without the need for toxic solvents[5].

Reagents & Equipment:

-

3-Methoxy-2,6-dinitrobenzaldehyde (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Porcelain mortar and pestle

-

Dedicated laboratory microwave reactor

Step-by-Step Procedure:

-

Mechanochemical Mixing: Place 2 mmol of 3-Methoxy-2,6-dinitrobenzaldehyde and 2 mmol of the primary amine into a porcelain mortar. Grind thoroughly for 2-3 minutes until a homogenous, intimately mixed paste or powder is formed[5].

-

Irradiation: Transfer the mixture to a microwave-safe glass vial. Place the vial in the microwave reactor.

-

Reaction Execution: Irradiate at 300W for 2 to 4 minutes. Caution: Perform this in short 30-second bursts to prevent localized superheating and degradation of the nitroaromatic compound.

-

Cooling & Workup: Allow the vial to cool to room temperature. The product will typically solidify.

-

Purification: Wash the crude solid with cold water to remove unreacted amines, filter, and recrystallize from ethanol.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the two protocols based on standard optimization metrics for sterically hindered benzaldehydes.

| Parameter | Protocol A: Azeotropic Distillation | Protocol B: Microwave-Assisted | Rationale for Variance |

| Reaction Time | 4 - 8 Hours | 2 - 4 Minutes | Microwave energy directly activates molecular rotation, bypassing thermal convection limits. |

| Typical Yield | 65% - 75% | 85% - 95% | Solvent-free conditions prevent equilibrium stalling and reduce product loss during workup. |

| Catalyst Required | Yes (pTSA or Acetic Acid) | No | Mechanochemical grinding and high localized energy negate the need for acid catalysis. |

| Scalability | High (Multi-gram to Kilogram) | Low to Medium (Milligram to Gram) | Microwave penetration depth limits large-scale batch processing without flow-reactor setups. |

| Environmental Impact | High (Uses Toluene/Benzene) | Low (Solvent-Free) | Protocol B aligns with green chemistry principles by eliminating VOCs. |

Troubleshooting & Optimization

-

Issue: Incomplete Reaction (Starting Material Remains)

-

Cause: The equilibrium has stalled due to the extreme steric bulk of the 2,6-dinitro groups preventing the dehydration step[3].

-

Solution: In Protocol A, ensure the Dean-Stark trap is functioning correctly. Alternatively, add a chemical dehydrating agent such as trimethyl orthoformate or activated 4Å molecular sieves directly to the reaction flask[5].

-

-

Issue: Product is an Oil / Fails to Crystallize

-

Cause: Unreacted aldehyde or amine impurities are disrupting the crystal lattice.

-

Solution: Purify the crude oil using column chromatography (Silica gel, Hexane/EtOAc gradient) before attempting recrystallization.

-

-

Issue: Darkening/Degradation of Reaction Mixture

-

Cause: Overheating of the highly electron-deficient dinitroaromatic system, leading to polymerization or decomposition.

-

Solution: In Protocol B, strictly adhere to short 30-second microwave bursts. In Protocol A, ensure the oil bath temperature does not exceed 120°C.

-

References

-

AA Blocks. "Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform". AA Blocks Catalog & Literature. URL: [Link]

-

IntechOpen. "Metal Complex - Green synthetic methods for Schiff bases". IntechOpen Publications. URL:[Link]

-

Scribd. "Schiff Base RXN Combined | Coordination Complex | Amine". Scribd Documents. URL:[Link]

-

SciSpace. "Synthesis and medicinal use of Metal complexes of Schiff Bases". SciSpace Literature Review. URL:[Link]

Sources

Claisen-Schmidt condensation with 3-Methoxy-2,6-dinitrobenzaldehyde

An In-Depth Guide to the Synthesis of (E)-1-Aryl-3-(3-methoxy-2,6-dinitrophenyl)prop-2-en-1-ones via Claisen-Schmidt Condensation

Abstract

This comprehensive guide details the application of the Claisen-Schmidt condensation for the synthesis of novel chalcones from 3-Methoxy-2,6-dinitrobenzaldehyde and various aryl ketones (e.g., acetophenone). Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The protocol herein is specifically tailored to address the unique electronic characteristics of 3-Methoxy-2,6-dinitrobenzaldehyde, providing researchers in drug discovery and organic synthesis with a robust, high-yield methodology. We will explore the reaction mechanism, provide a detailed step-by-step protocol, and discuss essential characterization and troubleshooting techniques.

Introduction and Scientific Context

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for forming carbon-carbon bonds to produce α,β-unsaturated ketones.[5][6][7] The reaction involves the base-catalyzed condensation of an aldehyde or ketone containing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[5][8] The resulting chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds, and their substituted derivatives are a major focus of modern drug discovery.[9][10]

The choice of 3-Methoxy-2,6-dinitrobenzaldehyde as the aldehyde component is deliberate and strategic:

-

Enhanced Electrophilicity: The two electron-withdrawing nitro (-NO₂) groups strongly activate the aldehyde's carbonyl carbon. This heightened electrophilicity makes it highly susceptible to nucleophilic attack by the enolate, often leading to faster reaction times and higher yields compared to unsubstituted or electron-rich benzaldehydes.[11]

-

Structural and Pharmacological Significance: The presence of both a methoxy group and multiple nitro groups on the aryl ring can impart significant biological activity to the resulting chalcone. Methoxy and nitro substitutions are frequently found in pharmacologically active chalcones with anticancer and anti-inflammatory properties.[2][12]

This document serves as a practical guide for researchers, explaining the causality behind the protocol design and ensuring a reproducible and efficient synthesis.

Reaction Mechanism and Rationale

The reaction proceeds via a base-catalyzed, crossed-aldol condensation mechanism.[13][14] Understanding these steps is critical for optimizing reaction conditions and troubleshooting.

Step 1: Enolate Formation A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.

Step 2: Nucleophilic Attack The highly electrophilic carbonyl carbon of 3-Methoxy-2,6-dinitrobenzaldehyde is attacked by the enolate ion, forming a tetrahedral alkoxide intermediate (a β-hydroxy ketone).

Step 3: Dehydration The alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct). This intermediate readily undergoes base-catalyzed dehydration to eliminate a water molecule, forming the highly stable, conjugated α,β-unsaturated ketone system of the chalcone. The trans (E)-isomer is predominantly formed as it is thermodynamically more stable due to reduced steric hindrance.[13]

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-3-(3-methoxy-2,6-dinitrophenyl)-1-phenylprop-2-en-1-one.

Materials and Equipment

| Material/Reagent | Grade | Supplier | Notes |

| 3-Methoxy-2,6-dinitrobenzaldehyde | ≥98% | Sigma-Aldrich | Handle with care. |

| Acetophenone | ≥99% | Acros Organics | |

| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Fisher Scientific | Corrosive. |

| Ethanol (95%) | Reagent Grade | VWR | Flammable. |

| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | Corrosive. |

| Deionized Water | - | In-house | |

| Magnetic Stirrer with Hotplate | - | IKA | |

| Erlenmeyer Flasks (50 mL, 125 mL) | - | Pyrex | |

| Büchner Funnel and Filter Flask | - | Kimble | |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore | |

| Melting Point Apparatus | - | Mel-Temp |

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

-

Reagent Preparation: In a 50 mL Erlenmeyer flask, dissolve 3-Methoxy-2,6-dinitrobenzaldehyde (10 mmol, 2.26 g) and acetophenone (10 mmol, 1.20 g, 1.17 mL) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[13]

-

Reaction Initiation: Prepare a solution of sodium hydroxide (20 mmol, 0.8 g) in 5 mL of water. Add this NaOH solution dropwise to the stirred ethanolic solution over 5 minutes. A color change and the formation of a precipitate are typically observed.

-

Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The disappearance of the aldehyde spot and the appearance of a new, lower Rf product spot indicate reaction completion.

-

Product Precipitation (Work-up): Pour the reaction mixture into a 250 mL beaker containing ~100 g of crushed ice and 50 mL of water.[15] Stir the slurry for 10-15 minutes.

-

Neutralization: Slowly add concentrated hydrochloric acid (HCl) dropwise to the slurry until it is acidic (pH ~2-3, check with litmus paper). This step neutralizes the excess base and protonates the phenolate, if formed, ensuring complete precipitation of the chalcone.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 30 mL portions of cold deionized water to remove any inorganic salts.[16]

-

Purification: Transfer the crude solid to a 125 mL Erlenmeyer flask. Recrystallize the product from a minimum amount of hot 95% ethanol.[3][15] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

-

Reagent Handling: Nitroaromatic compounds can be sensitive; avoid excessive heat or shock. Sodium hydroxide and concentrated HCl are highly corrosive and should be handled in a fume hood.

-

Solvent Safety: Ethanol is flammable. Ensure no open flames are nearby and conduct the reaction in a well-ventilated area.

Characterization and Expected Results

The synthesized chalcone should be characterized to confirm its structure and assess its purity.

| Analysis Technique | Expected Result / Observation |

| Appearance | Yellow to orange crystalline solid |

| Yield | 80-95% (The highly activated aldehyde promotes high conversion) |

| Melting Point | A sharp, defined melting point range (e.g., 145-147 °C). A broad range indicates impurities. |

| TLC | A single spot with an Rf value distinct from the starting materials. |

| FT-IR (cm⁻¹) | ~1660 (C=O stretch, conjugated ketone), ~1600 (C=C stretch, alkene), ~1530 & ~1340 (asymmetric and symmetric NO₂ stretch), ~3050 (aromatic C-H stretch).[17] |

| ¹H NMR (CDCl₃, δ ppm) | 7.2-8.2 (multiplets, aromatic protons), ~7.8 (doublet, J ≈ 16 Hz, Hβ of enone), ~7.5 (doublet, J ≈ 16 Hz, Hα of enone). The large coupling constant (J) confirms the trans (E)-configuration.[1] |

| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product (C₁₆H₁₂N₂O₆, MW = 344.28 g/mol ). |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Formation | 1. Inactive base. 2. Insufficient reaction time. | 1. Use fresh, solid NaOH or KOH pellets to prepare the solution. 2. Extend the reaction time and continue monitoring by TLC. |

| Formation of Oily Product | Impurities or incomplete reaction. | Try triturating the oil with a small amount of cold ethanol or hexanes to induce crystallization. If that fails, purify via column chromatography (silica gel). |

| Multiple Products on TLC | 1. Self-condensation of acetophenone. 2. Cannizzaro reaction of the aldehyde. | 1. Add the base solution slowly and maintain a consistent temperature. 2. This is unlikely due to the high reactivity of the aldehyde toward the enolate, but ensure the base concentration is not excessively high.[18] |

| Broad Melting Point Range | Product is impure. | Re-recrystallize the product, ensuring it is completely dissolved in the minimum amount of boiling solvent and allowed to cool slowly. |

Conclusion

The Claisen-Schmidt condensation is an exceptionally effective method for synthesizing substituted chalcones. By leveraging the enhanced electrophilicity of 3-Methoxy-2,6-dinitrobenzaldehyde, the protocol described here provides a reliable and high-yield pathway to novel chalcone derivatives. These compounds serve as promising candidates for further investigation in medicinal chemistry and drug development programs. The detailed procedural and analytical guidance ensures that researchers can confidently reproduce this synthesis and validate their results.

References

-

Fragment based drug discovery based on chalcones with a 3,4,5-trimethoxy substitution on ring B. (2018). CORE Scholar. [Link]

-

Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. [Link]

-

Synthesis and Characterization of Some Chalcone Derivatives. (2011). Science Alert. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC. [Link]

-

Synthesis of Substituted Chalcones. (2021). YouTube. [Link]

-

Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (2023). ResearchGate. [Link]

-

Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

-

Synthesis of new chalcone derivatives as antibacterial agents. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Claisen-Schmidt Condensation. Department of Chemistry, University of Texas. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. (2012). Rasayan Journal of Chemistry. [Link]

-

Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. (2021). Asian Journal of Chemical Sciences. [Link]

-

Claisen-Schmidt Condensation. Cambridge University Press. [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]

-

Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). ResearchGate. [Link]

-

Claisen-Schmidt Condensation | PDF. Scribd. [Link]

-

The Complete Mechanism of an Aldol Condensation. (2016). UC San Diego. [Link]

-

The Aldol Condensation. Magritek. [Link]

-

Condensation reaction of benzaldehyde with p-nitroacetophenone. (2024). ResearchGate. [Link]

-

Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. (2015). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. praxilabs.com [praxilabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. magritek.com [magritek.com]

- 8. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. escholarship.org [escholarship.org]

- 15. youtube.com [youtube.com]

- 16. Claisen-Schmidt Condensation [cs.gordon.edu]

- 17. scialert.net [scialert.net]

- 18. scribd.com [scribd.com]

Knoevenagel condensation reactions involving 3-Methoxy-2,6-dinitrobenzaldehyde

An Application Guide to Knoevenagel Condensation Reactions Involving 3-Methoxy-2,6-dinitrobenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The Knoevenagel condensation stands as a pivotal carbon-carbon bond-forming reaction in modern organic synthesis, valued for its efficiency in creating α,β-unsaturated systems.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation specifically involving 3-Methoxy-2,6-dinitrobenzaldehyde, a highly activated aromatic aldehyde. The presence of two potent electron-withdrawing nitro groups renders the carbonyl carbon exceptionally electrophilic, facilitating rapid condensation with a variety of active methylene compounds. This reactivity profile makes it a substrate of significant interest for the synthesis of complex intermediates in pharmaceutical and materials science research.[3][4] This document details the underlying reaction mechanism, provides validated, step-by-step experimental protocols for researchers, and summarizes expected outcomes based on analogous systems.

Scientific Foundation: Mechanism and Substrate Reactivity

The Knoevenagel condensation is a modification of the aldol condensation.[2] The reaction proceeds via the nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield the final conjugated product.[5]

Core Mechanism:

-

Carbanion Formation: A basic catalyst, typically a weak amine like piperidine or pyridine, abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).[6][7] The stability of this carbanion is crucial and is ensured by the presence of two electron-withdrawing groups (Z).[2]

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.[7]

-

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the basic catalyst, to form a β-hydroxy compound (an aldol-type adduct).[6]

-

Dehydration: The β-hydroxy intermediate readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form a stable, conjugated carbon-carbon double bond. This final elimination step drives the reaction equilibrium toward the product.[6]

Expertise & Experience Insight: The choice of a weak base is a critical parameter.[2] Strong bases like sodium hydroxide could induce self-condensation of aldehydes that possess α-hydrogens or lead to unwanted side reactions.[2] For non-enolizable aldehydes like 3-Methoxy-2,6-dinitrobenzaldehyde, a weak base ensures the selective formation of the carbanion from the active methylene partner.

The Unique Reactivity of 3-Methoxy-2,6-dinitrobenzaldehyde:

The reactivity of the benzaldehyde substrate is profoundly influenced by its substituents.[8] In the case of 3-Methoxy-2,6-dinitrobenzaldehyde:

-

Activation: The two nitro groups (-NO₂) at the ortho and para positions (relative to the methoxy group) are powerful electron-withdrawing groups. They strongly decrease the electron density of the aromatic ring and, through resonance and inductive effects, render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Steric Hindrance: The nitro group at the 2-position introduces some steric hindrance around the aldehyde functionality. While this might slightly modulate the rate of attack, the overwhelming electronic activation is the dominant factor.

This high degree of activation suggests that reactions with this substrate will likely be faster and may proceed under milder conditions compared to less activated benzaldehydes.

Caption: Generalized Knoevenagel condensation mechanism.

Experimental Protocols

Trustworthiness Insight: The following protocols are designed as self-validating systems. Reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring that the reaction is not prematurely terminated or unnecessarily prolonged. The purification steps (filtration of a precipitated solid or column chromatography) are standard, robust methods for isolating products of high purity, which can be verified by characterization techniques like NMR, IR, and melting point analysis.

Protocol 1: Condensation with Malononitrile

This protocol outlines the reaction with a highly reactive methylene compound, which is expected to proceed rapidly.

Materials:

-

3-Methoxy-2,6-dinitrobenzaldehyde (1.0 mmol, 226.15 g/mol )

-

Malononitrile (1.1 mmol, 66.06 g/mol )

-

Piperidine (catalytic amount, ~3-5 drops)[3]

-

Ethanol (5-10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel), developing chamber

-

Filtration apparatus (Büchner funnel)

-

Cold ethanol for washing

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 3-Methoxy-2,6-dinitrobenzaldehyde (1.0 mmol) and ethanol (5 mL). Stir at room temperature until the aldehyde is fully dissolved.

-

Reagent Addition: Add malononitrile (1.1 mmol) to the solution, followed by a catalytic amount of piperidine (3-5 drops).[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress every 15-30 minutes using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot has been consumed. Given the substrate's high reactivity, completion is anticipated within 1-3 hours.

-

Product Isolation: Upon completion, the product is expected to precipitate from the ethanol solution as a colored solid. If precipitation is slow, the flask can be cooled in an ice bath.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted malononitrile.[3]

-

Drying: Dry the purified product under vacuum to obtain the final compound, 2-((3-methoxy-2,6-dinitrophenyl)methylene)malononitrile.

Protocol 2: Condensation with Ethyl Cyanoacetate

This protocol uses a less acidic active methylene compound and may require gentle heating to achieve a reasonable reaction rate.

Materials:

-

3-Methoxy-2,6-dinitrobenzaldehyde (1.0 mmol, 226.15 g/mol )

-

Ethyl cyanoacetate (1.1 mmol, 113.12 g/mol )

-

Diisopropylethylammonium acetate (DIPEAc) or Piperidine (catalytic amount)[3][9]

-

Toluene or Ethanol (10 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer, stir bar, and heating mantle

-

TLC equipment

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methoxy-2,6-dinitrobenzaldehyde (1.0 mmol) in toluene or ethanol (10 mL).

-

Reagent Addition: Add ethyl cyanoacetate (1.1 mmol) and the basic catalyst (e.g., DIPEAc).

-

Reaction Conditions: Heat the mixture to a gentle reflux (for toluene, ~110 °C; for ethanol, ~78 °C) or stir at a moderately elevated temperature (e.g., 50-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure product, ethyl 2-cyano-3-(3-methoxy-2,6-dinitrophenyl)acrylate.[9]

Data Presentation & Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for Knoevenagel condensations with activated aromatic aldehydes, providing a reference for experiments with 3-Methoxy-2,6-dinitrobenzaldehyde.

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Approx. Time | Expected Yield (%) | Reference for Analogy |

| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-3 h | >90% | [3] |

| Ethyl Cyanoacetate | DIPEAc | Toluene | Reflux | 2-5 h | 85-95% | [3][9] |

| Malonic Acid | Pyridine | Pyridine | Reflux | 3-6 h | 80-90% | [2] |

| 2,4-Pentanedione | Piperidine | Ethanol | Room Temp. | 4-8 h | >85% | [10] |

Note: Yields are estimates based on reactions with similarly activated substrates. Optimization may be required.

Experimental Workflow Visualization

Caption: General experimental workflow for Knoevenagel condensation.

Safety and Handling

-

Dinitro-aromatic Compounds: Compounds containing multiple nitro groups can be energetic and potentially explosive, especially at elevated temperatures. Handle with care and avoid excessive heat or shock.

-

Reagents: Malononitrile is toxic. Piperidine and toluene are flammable and harmful. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

References

- BenchChem (2025). Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3-nitrobenzaldehyde. BenchChem.

- Alfa Chemistry.

- Chemistry Learning (2023).

- Rajashakar, V., Naresh, Y., & Chinnaeswaraiah, M. (2024). Ultrasound-Assisted Synthesis of Substituted 1,4-Dihydropyridines in Aqueous Medium Using Phase Transfer Catalysts.

- ALSaqqa, R., et al. (2014). Knoevenagel condensation products of Isophthalaldehyde with some active methylene compounds under thermal and microwave irradiation conditions.

- Singh, P., & Singh, J. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.

- BenchChem (2025).

- MilliporeSigma.

- Scribd. Active Methylene Compounds Overview. Scribd.

- Wikipedia.

- Mondal, B., et al. (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. RSC Publishing.

- ACS Publications. Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E‑Factor.

- Singh, P., & Singh, J. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.

- Pandey, R., et al. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.

- Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.

- BenchChem (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. BenchChem.

- Patil, S.S., et al. (n.d.).

- Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.

- Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.

- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzaldehyde. BenchChem.

- Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses.

- Patil, S.L., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.

- Gilla, G., et al. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.

- Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Taylor & Francis.

- Mahajan, S.S., & Mahadik, M.A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.

- Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

Sources

- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scielo.org.mx [scielo.org.mx]

- 10. sphinxsai.com [sphinxsai.com]

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 3-Methoxy-2,6-dinitrobenzaldehyde

Executive Summary & Reactivity Profiling